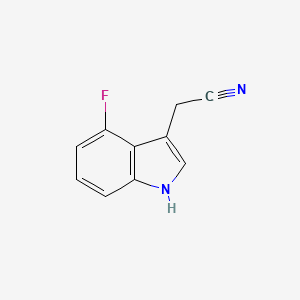

4-Fluoroindole-3-acetonitrile

描述

Contextual Significance within Indole (B1671886) Chemistry

The indole nucleus is a fundamental structural motif found in numerous biologically active compounds, including essential amino acids like tryptophan and vital neurotransmitters such as serotonin (B10506). mdpi.com This prevalence has led to the indole scaffold being termed a "privileged scaffold" in medicinal chemistry, as its structure is frequently found in compounds with significant pharmacological properties. mdpi.comrjptonline.org The versatility of the indole ring allows for various chemical modifications, enabling the synthesis of a wide array of derivatives with diverse biological activities. mdpi.comrjptonline.org

The introduction of a fluorine atom into the indole structure, as seen in 4-fluoroindole-3-acetonitrile, can significantly alter the molecule's physicochemical properties. rsc.orgresearchgate.net Fluorination is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. cymitquimica.comrsc.org The C-F bond is highly stable, and the fluorine atom's high electronegativity can influence the electronic properties of the entire molecule. rsc.org Specifically, a 4-fluorinated indole has been shown to be a much more potent inhibitor of certain enzymes compared to its non-fluorinated counterpart. rsc.org

The acetonitrile (B52724) group (-CH₂CN) at the 3-position is also of great significance. cymitquimica.com It serves as a versatile synthetic handle, meaning it can be readily converted into other functional groups. For instance, the nitrile can be hydrolyzed to form a carboxylic acid, leading to the synthesis of compounds like 4-fluoroindole-3-acetic acid. nih.govjst.go.jptandfonline.comjst.go.jp This makes this compound a valuable intermediate in the synthesis of more complex molecules. cymitquimica.comchemimpex.com

Overview of Research Domains and Relevance

The unique structural features of this compound make it a compound of interest in several research areas. It primarily serves as a precursor or building block for the synthesis of target molecules with specific biological activities.

In medicinal chemistry, the indole framework is a cornerstone for the development of new therapeutic agents. mdpi.comopenmedicinalchemistryjournal.com Fluorinated indoles, in particular, are investigated for a range of potential pharmacological effects, including antimicrobial, anticancer, and neurological activities. rjptonline.orgontosight.ai The strategic placement of fluorine can lead to compounds with improved efficacy and safety profiles. mdpi.comrsc.org this compound serves as a key intermediate in the synthesis of novel drug candidates, allowing for the creation of complex molecular structures with potential applications in neuropharmacology and cancer research. chemimpex.com

| Research Area | Key Findings Related to Fluorinated Indoles | Significance of this compound |

| Antiviral (HIV) | 7-substituted carboxamides-4-fluoroindole derivatives showed potent anti-HIV-1 activity, with some compounds exhibiting efficacy in the picomolar range. rsc.org A 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated analogue. rsc.org | Serves as a key building block for synthesizing fluorinated indole derivatives with potential antiviral properties. chemimpex.comchemimpex.com |

| Anticancer | Fluoro-substituted indole-chalcone derivatives have been synthesized and shown to exhibit potent activity against colorectal cancer cells. mdpi.com Indole derivatives can induce cell cycle arrest and increase reactive oxygen species (ROS) production in cancer cells. mdpi.com | Provides a scaffold for creating novel compounds for cancer research, leveraging the known benefits of fluorination. ontosight.aichemimpex.com |

| Neurological Disorders | Due to its structural similarity to neurotransmitters, 4-fluoroindole-3-acetic acid (derived from the acetonitrile) is explored as an intermediate for pharmaceuticals targeting neurological disorders. chemimpex.com | Acts as a precursor for tryptamide derivatives that have been studied as ligands for melatonin (B1676174) receptors, which are implicated in circadian rhythms and neurological functions. researchgate.net |

This table presents findings on related fluorinated indole compounds to illustrate the potential applications stemming from intermediates like this compound.

The incorporation of fluorine is also a prevalent strategy in agrochemical development, with 30-40% of modern agrochemicals containing at least one fluorine atom. researchgate.net Fluorinated compounds are explored for their potential as fungicides, herbicides, and pesticides. researchgate.netlookchem.com Research has shown that simple fluoroindoles can possess potent antifungal properties. For example, 4-fluoroindole (B1304775) was identified as a powerful agent against Botrytis cinerea, a fungus that causes gray mold disease in many fruits and vegetables. researchgate.net

| Research Area | Key Findings Related to Fluoroindoles | Relevance of this compound |

| Fungicidal Activity | 4-fluoroindole, 5-fluoroindole (B109304), and 7-fluoroindole (B1333265) were found to be more potent against the fungus Botrytis cinerea than the commercial fungicides fluconazole (B54011) and natamycin. researchgate.net Quantitative structure-activity relationship (QSAR) analyses indicated that the presence of a fluoro group on the indole moiety is crucial for this anti-Botrytis activity. researchgate.net | As a fluorinated indole, it belongs to a class of compounds with demonstrated potential for development into new fungicidal agents. researchgate.net |

| Pesticide/Herbicide Synthesis | 4-nitroindole-3-acetonitrile is noted as a key intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. lookchem.com | By analogy, this compound serves as a valuable precursor for creating novel fluorinated agrochemicals, leveraging the known bioactivity of the indole nucleus. chemimpex.comlookchem.com |

This table highlights the application of related fluoroindole compounds in agrochemical research, indicating the potential utility of this compound as a synthetic starting material.

In plant biology, indole-3-acetonitrile (B3204565) (IAN) is recognized as a naturally occurring auxin precursor. nih.govannualreviews.org Auxins are a class of plant hormones that regulate many aspects of plant growth and development, including cell elongation, root formation, and fruit development. google.comresearchgate.net Synthetic auxin analogues are widely used in agriculture to promote rooting, flowering, and crop yield. researchgate.net

This compound is primarily studied in this context as a direct precursor to 4-fluoroindole-3-acetic acid (4-F-IAA), a synthetic fluorinated auxin. nih.govjst.go.jpjst.go.jpresearchgate.net Researchers synthesize these fluorinated analogues to investigate how substitutions on the indole ring affect auxin activity and to develop more potent or specialized plant growth regulators. nih.govoup.com For example, studies have compared the biological activities of 4-substituted indole-3-acetic acids, such as those with chloro, methyl, and trifluoromethyl groups, to understand their effects on root formation and hypocotyl growth. nih.govjst.go.jp

| Compound | Bioassay / Observation | Result |

| 4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA) | Root formation promotion in black gram cuttings. nih.govjst.go.jpjst.go.jp | Showed strong activity, 1.5 times higher than 4-(3-indole)butyric acid at 1x10⁻⁴ M. nih.govjst.go.jp |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Comparison of activity to Indole-3-acetic acid (IAA). oup.com | Reported to be 1.3 to 50 times more active than IAA in various bioassays. oup.com |

| 4-Methylindole-3-acetic acid (4-CH₃-IAA) | Root formation in black gram cuttings. nih.govjst.go.jp | Only weakly promoted root formation. nih.govjst.go.jp |

| 4-Methylindole-3-acetic acid (4-CH₃-IAA) | Hypocotyl growth in Chinese cabbage. nih.govjst.go.jp | Showed strong inhibition of hypocotyl growth. nih.govjst.go.jp |

This table summarizes the biological activities of various 4-substituted indole-3-acetic acids, which are structurally related to the hydrolysis product of this compound, demonstrating the research context.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYQJGRIWFMMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542297 | |

| Record name | (4-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89434-04-8 | |

| Record name | 4-Fluoro-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89434-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 4-Fluoroindole-3-acetonitrile and Analogues

De novo synthesis, or the construction of the indole (B1671886) ring system from acyclic precursors, offers a versatile approach to introduce desired substituents at specific positions. This is particularly crucial for controlling the location of the fluorine atom on the benzene (B151609) ring of the indole nucleus.

Multi-Step Synthetic Pathways

Multi-step synthetic pathways are foundational to the synthesis of complex molecules like this compound, allowing for the sequential introduction of functional groups and the construction of the heterocyclic core.

Reductive cyclization is a powerful strategy for indole synthesis, typically involving the reduction of a nitro group followed by an intramolecular cyclization. A plausible route to a 4-fluoroindole (B1304775) scaffold via this method would start from a suitably substituted ortho-nitrotoluene derivative. For instance, the synthesis of indoles from 2-methylnitrobenzenes can be achieved through condensation with formamide (B127407) acetals followed by reduction. orgsyn.org A key transformation in this process is the reductive cyclization of an intermediate, which can be accomplished using various reducing agents. A cobalt-rhodium heterobimetallic nanoparticle-catalyzed reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles has been reported to proceed under mild conditions with atmospheric hydrogen. researchgate.net

A general scheme for the synthesis of a 4-fluoroindole scaffold using this approach is presented below:

| Step | Reaction | Reagents and Conditions |

| 1 | Condensation | 2-Fluoro-6-nitrotoluene (B1294474) with a suitable reagent to introduce the eventual C2 and C3 atoms of the indole ring. |

| 2 | Reductive Cyclization | A reducing agent such as iron in acetic acid, catalytic hydrogenation (e.g., Pd/C, H₂), or transfer hydrogenation. researchgate.net |

This approach allows for the early introduction of the fluorine atom onto the precursor, ensuring its position in the final indole product. The subsequent introduction of the acetonitrile (B52724) group at the 3-position would then be required.

Condensation and cyclization reactions provide another robust avenue for the synthesis of the 4-fluoroindole core. A patented method for the preparation of 4-fluoroindole involves the condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). google.com This is followed by a reductive cyclization of the resulting enamine to form the indole ring. google.com

The key steps in this synthesis are outlined in the following table:

| Starting Material | Reagent | Intermediate | Product |

| 2-Fluoro-6-nitrotoluene | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine | 4-Fluoroindole |

Following the formation of the 4-fluoroindole, the acetonitrile group can be introduced at the 3-position. A common method for this is the Mannich reaction, followed by displacement with cyanide. For example, 6-fluoroindole (B127801) can be reacted with dimethylamine (B145610) hydrochloride and formaldehyde (B43269) to produce 6-fluoro-gramine, which is then treated with sodium cyanide to yield 6-fluoroindole-3-acetonitrile (B1321227). google.com A similar strategy could be employed for the 4-fluoro analogue.

Atom Recombination Approaches in Fluorinated Indole Synthesis

Atom recombination strategies in indole synthesis often involve radical-based methods where bond formations occur in a non-traditional, stepwise manner. A notable example is the halogen-atom transfer (XAT)-based approach for indole synthesis. nih.govnih.gov This iron-mediated strategy involves the radical coupling between aryl diazonium salts and alkyl iodides. nih.govnih.gov The aryl diazonium salt plays a dual role: it activates the alkyl iodide via halogen-atom transfer and then acts as a radical acceptor. nih.govnih.gov This process is advantageous due to its mild reaction conditions and tolerance of various functional groups. nih.gov The application of this methodology to fluorinated precursors could provide a novel route to 4-fluoroindole derivatives.

Electrochemical Synthesis Methods for Fluoroindole Derivatives

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods. rsc.org In the context of indole synthesis, electrochemical methods can be employed for intramolecular C-H amination. For instance, the electrochemical synthesis of indoline (B122111) and indole derivatives from 2-vinylanilines has been demonstrated using iodine as a mediator. organic-chemistry.org This method allows for a switchable synthesis depending on the reaction conditions. organic-chemistry.org While direct electrochemical synthesis of this compound has not been extensively reported, the principles of electrosynthesis could be applied to the cyclization of appropriately fluorinated precursors, offering a potentially milder and more controlled reaction pathway.

Ruthenium(II)-Photocatalyzed Approaches to Indole Fluorination

Ruthenium(II)-based photocatalysts have become powerful tools in organic synthesis, enabling a variety of chemical transformations under mild conditions. acs.org While the de novo synthesis of the fluorinated indole ring using this method is less common, Ru(II) photocatalysis is highly effective for the functionalization of the indole core. For instance, ruthenium-catalyzed site-selective trifluoromethylations and perfluoroalkylations of indoles have been reported. nih.gov Furthermore, Ru(II)-catalyzed C-H alkenylation and arylation of indoles have been developed, demonstrating the versatility of this approach for C-C bond formation. rsc.orgnih.gov Although these examples focus on functionalization rather than the synthesis of the fluorinated ring itself, the principles of Ru(II) photocatalysis could potentially be adapted to cyclization reactions of fluorinated precursors to construct the indole scaffold.

Functionalization and Derivatization Methodologies

The functionalization of the 4-fluoroindole core is crucial for creating diverse derivatives. Modern synthetic chemistry offers several powerful techniques for site-selective C-H functionalization, which are more atom- and step-economical than traditional methods requiring pre-functionalized substrates.

Direct C-H alkylation and arylation are powerful tools for modifying the indole scaffold. The regioselectivity of these reactions is often dictated by the inherent nucleophilicity of the indole positions (typically C3 > N1 > C2) or can be controlled through the use of directing groups. researchgate.netnih.gov For this compound, the C3 position is already substituted, making other positions like C2, C7, or the indole nitrogen (N1) primary targets for functionalization.

Strategies for site-selective functionalization often rely on transition-metal catalysis or metal-free conditions, depending on the desired outcome. For instance, palladium-catalyzed C-H arylation can be directed to various positions of the indole ring by carefully selecting ligands and directing groups attached to the indole nitrogen. acs.orgresearchgate.net

Table 1: Representative Site-Selective Functionalization Strategies for the Indole Nucleus

| Position | Reaction Type | Catalyst/Reagent | Key Features |

|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂ / Ligand | Directing group on N1 often required for high selectivity. |

| C4 | Fluoroalkylation | Pd(OAc)₂ | A removable directing group at the C3 position is key for regioselectivity. nih.govrsc.org |

| C7 | Arylation | Pd(OAc)₂ / Pyridine Ligand | A phosphinoyl directing group on N1 can achieve high C7 selectivity. acs.orgresearchgate.net |

| N1 | Arylation | Copper or Palladium Catalysts | Classic Buchwald-Hartwig or Ullmann conditions are typically employed. |

This table presents generalized strategies for the indole core, which are considered applicable to derivatives like this compound.

Transition metal catalysis has revolutionized the synthesis of complex indole derivatives by enabling reactions that are otherwise difficult to achieve. Palladium and cobalt are among the most versatile metals for these transformations.

Palladium catalysts are highly effective in mediating annulation and cyclization reactions to construct fused or spirocyclic indole systems. These reactions typically proceed through C-H activation or cross-coupling pathways. For a substrate like this compound, intramolecular cyclization could be envisioned if an appropriate tether is installed on the indole nitrogen or the acetonitrile side chain.

A notable example is the palladium-catalyzed direct annulation of chloroanilines with ketones to form the indole ring, a method that is mild, efficient, and broadly applicable. organic-chemistry.orgnih.gov Aerobic oxidative annulations of indoles, using palladium catalysts with molecular oxygen as the terminal oxidant, provide an environmentally friendly route to fused polycyclic indole structures. caltech.edu Such strategies could be adapted to build upon the 4-fluoroindole framework.

Table 2: Examples of Palladium-Catalyzed Annulation and Cyclization Reactions

| Reaction Type | Substrates | Catalyst System | Product Type |

|---|---|---|---|

| Direct Annulation | 2-Chloroanilines + Ketones | [Pd(tBu₃P)₂] / K₃PO₄ | Polyfunctionalized Indoles organic-chemistry.orgnih.gov |

| Aerobic Oxidative Cyclization | Indoles with tethered alkenes | Pd(II) / Pyridine Ligand / O₂ | Annulated Indoles caltech.edu |

| [3+2] Cyclization | Alkynyl imines + Isocyanides | Palladium Catalyst | Indole-isoindole Derivatives nih.gov |

This table showcases versatile palladium-catalyzed methods for constructing complex indole-based architectures.

Cobalt catalysis has emerged as a cost-effective and sustainable alternative to precious metal catalysis for C-H functionalization. chemistryviews.org While specific examples of cobalt-catalyzed methylation of this compound are not documented, general methods for the C-H alkylation and methylation of indoles are well-established.

Cobalt catalysts can mediate the reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen, offering a direct route to C3-alkylated products. chem960.comresearchgate.net More relevant to methylation, cobalt-catalyzed systems using CO₂ and H₂ as a C1 source have been developed for the selective C-H methylation of indoles. nih.gov Another approach involves cobalt-catalyzed late-stage C-H methylation of complex molecules, which uses a boron-based methyl source and is guided by functional groups inherent to the substrate. nih.govechemi.com These methods highlight the potential for direct methylation of the 4-fluoroindole ring at accessible C-H positions.

Table 3: Cobalt-Catalyzed Alkylation and Methylation of Indoles

| Reaction Type | Reagents | Catalyst System | Key Features |

|---|---|---|---|

| Reductive C-H Alkylation | Carboxylic Acids, H₂ | Co(acac)₃ / Triphos | Direct functionalization of indoles with stable carboxylic acids. chem960.comresearchgate.net |

| C-H Methylation | CO₂, H₂ | Cobalt / B(C₆F₅)₃ | Utilizes a green and abundant C1 source; water is the only byproduct. nih.gov |

| Directed C-H Methylation | Boron-based methyl source | Cobalt Precatalyst | Enables late-stage functionalization guided by existing functional groups. nih.govechemi.com |

This table summarizes modern cobalt-catalyzed methods for the alkylation and methylation of the indole nucleus.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing and functionalizing indole derivatives, these principles are increasingly being applied. Key strategies include the use of environmentally benign solvents, development of catalyst-free reactions, and improving atom economy. rsc.org

The use of water as a solvent for the direct functionalization of indoles is a prime example of a green chemistry approach. nih.gov Water is non-toxic, inexpensive, and can promote unique reactivity. Catalyst-free reactions, such as the reaction of indoles with β-fluoro-β-nitrostyrenes in water, further enhance the environmental profile of these syntheses. researchgate.net Additionally, using readily available and non-toxic reagents, like acetonitrile as a cyanide source in palladium-catalyzed C3-cyanation, aligns with green chemistry goals. nih.govrsc.org Iron-catalyzed C-H alkylation of indoles under additive-free conditions in renewable solvents also represents a significant advance in sustainable chemistry. rsc.org

Catalytic Functionalization of the Indole Nucleus

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of these advanced synthetic methods is fundamental to their optimization and broader application.

Palladium-Catalyzed C-H Functionalization : The mechanism of palladium-catalyzed C-H functionalization of indoles can vary depending on the reaction conditions and directing groups. A common pathway involves an initial C-H activation to form a cyclopalladated intermediate. nih.gov This intermediate can then undergo further transformation through one of two main catalytic cycles:

Pd(II)/Pd(0) Cycle : The palladacycle reacts via a reductive process, such as reductive elimination, to release the product and a Pd(0) species, which is then re-oxidized to Pd(II) to continue the cycle. nih.gov

Pd(II)/Pd(IV) Cycle : The Pd(II) palladacycle is oxidized to a Pd(IV) species, which then undergoes C-C or C-X bond-forming reductive elimination. This pathway is often proposed for C-H arylations and other oxidative couplings. nih.gov The electrophilic palladation at the C2 position followed by oxidative addition and reductive elimination is a supported mechanism for certain C-2 functionalizations. nih.gov

Cobalt-Catalyzed C-H Alkylation : The mechanism for cobalt-catalyzed C-H alkylation can also be diverse. For the reductive alkylation of indoles using alcohols, a "borrowing hydrogen" method is often proposed. acs.org In this pathway, the cobalt catalyst first facilitates the dehydrogenation of the alcohol to form an aldehyde intermediate. This aldehyde then undergoes a condensation reaction with the indole at the C3 position. The resulting intermediate is then reduced by the cobalt-hydride species that was formed in the initial dehydrogenation step, regenerating the catalyst and yielding the C3-alkylated indole. acs.org For imine-directed C2-alkylation, a mechanism involving a Ligand-to-Ligand Hydrogen Transfer (LLHT) pathway has been proposed based on DFT calculations and deuterium (B1214612) labeling studies. acs.org

Investigation of Intermediate Species and Transition States

The synthesis of this compound involves the formation of the indole core and the subsequent introduction of the acetonitrile group. The investigation of intermediates and transition states in these processes is crucial for optimizing reaction conditions and yields. Computational studies on indole and its derivatives have provided significant insights into the energetics of these transformations. nih.govpku.edu.cn

The introduction of the acetonitrile group at the C3 position of the 4-fluoroindole core typically proceeds via electrophilic substitution. A common strategy involves the use of a gramine (B1672134) derivative of 4-fluoroindole. The reaction with a cyanide source, such as sodium cyanide, proceeds through an SN2 reaction mechanism where the dimethylaminomethyl group of gramine acts as a leaving group.

Alternatively, direct C3-cyanation can be envisioned. In such electrophilic substitutions on the indole ring, the attack of an electrophile at the C3 position is kinetically favored over other positions. This regioselectivity is attributed to the superior stability of the resulting cationic intermediate, often referred to as a Wheland intermediate or an arenium ion. The positive charge in this intermediate is effectively delocalized over the indole ring system, including the nitrogen atom, which can bear a positive charge in one of the resonance structures.

Table 1: Plausible Intermediates in the Synthesis of this compound

| Reaction Step | Intermediate Species | Description |

| Fischer Indole Synthesis of 4-Fluoroindole | Arylhydrazone, Ene-hydrazine | The acid-catalyzed cyclization of a phenylhydrazone proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of the enamine tautomer. |

| C3-functionalization | Cationic Wheland Intermediate | Electrophilic attack at the C3 position of 4-fluoroindole generates a resonance-stabilized carbocation. |

| Substitution via Gramine derivative | Alkylideneindolenine | Elimination of a leaving group from a C3-substituted indole can form a reactive alkylideneindolenine intermediate, which is then attacked by a nucleophile. rsc.org |

Computational studies on related indole functionalization reactions have helped to map out the potential energy surfaces of these reactions, identifying the transition states and confirming the stability of the proposed intermediates. rsc.orgnih.gov

Role of Epoxide Intermediates in Rearrangement Reactions

Epoxide intermediates are known to play a significant role in the dearomatization and subsequent rearrangement of indolic compounds. researchgate.netacs.orgrsc.org While no specific rearrangement reactions involving epoxide intermediates of this compound have been documented, analogous transformations in related systems suggest potential pathways.

One such pathway could involve the epoxidation of the C2-C3 double bond of the indole ring. This would lead to a highly strained and reactive indole-2,3-epoxide. This dearomatized intermediate could then undergo a variety of rearrangements, driven by the release of ring strain and the re-aromatization of the indole core.

For instance, an acid-catalyzed ring-opening of the epoxide, followed by a 1,2-hydride or 1,2-alkyl shift, could lead to the formation of oxindoles or other rearranged indole derivatives. The presence of the electron-withdrawing fluorine atom at the C4 position and the nitrile group at the C3-sidechain would be expected to influence the stability of the epoxide intermediate and the regioselectivity of its ring-opening.

Table 2: Hypothetical Rearrangement of a 4-Fluoroindole Derivative via an Epoxide Intermediate

| Step | Transformation | Intermediate | Product Type |

| 1 | Epoxidation of the C2-C3 bond | This compound-2,3-epoxide | Dearomatized spiro-epoxide |

| 2 | Acid-catalyzed ring-opening | Oxonium ion / Carbocation | - |

| 3 | Rearrangement (e.g., 1,2-shift) | - | Functionalized oxindole (B195798) |

Such dearomatization-rearrangement cascades provide a powerful tool for accessing complex molecular architectures from relatively simple indole precursors. nih.gov

Mechanistic Insights into Fluorine Incorporation

The introduction of a fluorine atom onto the indole scaffold can be achieved at various stages of the synthesis. The mechanism of fluorination is highly dependent on the chosen methodology. For the synthesis of this compound, the fluorine is typically incorporated during the synthesis of the 4-fluoroindole precursor.

One common approach is electrophilic fluorination of a suitable indole or aniline (B41778) precursor. Reagents such as Selectfluor® are often employed for this purpose. The mechanism of electrophilic fluorination can be complex and may involve either a polar, two-electron pathway or a single-electron transfer (SET) mechanism, leading to radical intermediates. The reaction pathway is influenced by the substrate, the fluorinating agent, and the reaction conditions. acs.org

Another strategy involves a nucleophilic aromatic substitution (SNAr) reaction on a precursor benzene ring that is activated towards nucleophilic attack by the presence of a suitable leaving group (e.g., a nitro or chloro group) ortho or para to an electron-withdrawing group. In this case, fluoride (B91410) anion acts as the nucleophile.

Finally, Sandmeyer-type reactions, starting from a 4-aminoindole (B1269813) derivative, can also be used to introduce the fluorine atom. This involves the diazotization of the amine followed by decomposition of the diazonium salt in the presence of a fluoride source.

The regioselective introduction of fluorine at the C4 position is a key challenge, and the choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. nih.govacs.org

Biomimetic Transformations of Indolic Compounds

Biomimetic transformations seek to mimic enzymatic processes to achieve selective and efficient chemical modifications. Indole and its derivatives are substrates for a wide range of enzymes in biological systems. While the specific enzymatic transformations of this compound have not been reported, insights can be gained from studies on analogous compounds like indole-3-acetic acid and other substituted indoles. nih.gov

Enzymes such as monooxygenases and dioxygenases are known to catalyze the oxidation of the indole ring. For example, a biomimetic transformation of this compound could involve the enzymatic hydroxylation at various positions of the indole nucleus, such as C5, C6, or C7. This would be analogous to the metabolic pathways of tryptophan and other indole alkaloids.

Furthermore, nitrile hydratase enzymes could potentially catalyze the hydration of the nitrile group in this compound to the corresponding amide, 4-fluoroindole-3-acetamide. This represents a green and highly selective method for the conversion of nitriles to amides under mild conditions.

Table 3: Potential Biomimetic Transformations of this compound

| Enzyme Class | Transformation | Potential Product |

| Monooxygenase | Hydroxylation of the benzene ring | 5-Hydroxy-4-fluoroindole-3-acetonitrile |

| Dioxygenase | Cleavage of the pyrrole (B145914) ring | - |

| Nitrile Hydratase | Hydration of the nitrile group | 4-Fluoroindole-3-acetamide |

These biomimetic approaches offer the potential for highly selective and environmentally benign syntheses of novel derivatives of this compound with potential applications in medicinal chemistry and materials science.

Iv. Pharmacological and Agrochemical Research Applications

Development of Antimicrobial and Antifungal Agents

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Indole (B1671886) derivatives have shown promise in this area, and the unique properties of 4-Fluoroindole-3-acetonitrile make it a candidate for further investigation.

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, general principles from related fluorinated indole derivatives can provide insights. The introduction of a fluorine atom to the indole ring is known to alter the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. rsc.orgnih.gov

In many bioactive molecules, fluorine substitution can lead to enhanced efficacy. For indole derivatives, the position of the fluorine atom is crucial. For instance, studies on other fluorinated indoles have shown that the location of the fluorine atom can significantly impact antibacterial and antifungal activity. researchgate.netmdpi.com The electron-withdrawing nature of the fluorine at the 4-position in this compound can influence the electron density of the indole ring, potentially affecting its interaction with microbial targets.

Table 1: Inferred Structure-Activity Relationship Contributions of Substituents in this compound

| Substituent | Position | Potential Contribution to Antimicrobial Activity |

| Fluorine | 4 | Modulates lipophilicity and metabolic stability. Alters electronic properties of the indole ring, potentially enhancing binding to microbial targets. |

| Acetonitrile (B52724) | 3 | Participates in hydrogen bonding and other non-covalent interactions. Crucial for the overall shape and electronic distribution of the molecule. |

Multidrug-resistant (MDR) pathogens pose a significant threat to global health. Indole derivatives have been investigated as potential agents against these challenging bacteria.

Pseudomonas aeruginosa : While direct studies on this compound against P. aeruginosa are limited, research on related compounds is informative. For example, 7-fluoroindole (B1333265) has been identified as a compound that inhibits biofilm formation by P. aeruginosa without inhibiting its growth, suggesting an antivirulence approach. nih.govoup.com Furthermore, halogenated indoles, including 4-fluoroindole (B1304775), have been shown to have synergistic effects with aminoglycoside antibiotics against P. aeruginosa, potentially resensitizing resistant strains. asm.org These findings suggest that this compound could be a valuable scaffold for developing agents that target P. aeruginosa, either directly or as part of a combination therapy.

An alternative to direct bactericidal or bacteriostatic action is the inhibition of bacterial virulence factors. This approach can disarm pathogens without exerting strong selective pressure for resistance. Quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production, is a key target.

Indole and its derivatives have been shown to interfere with QS systems in a variety of bacteria. bohrium.comfrontiersin.orgnih.gov For instance, indole can inhibit the folding of QS regulators, thereby disrupting the signaling pathway. nih.govresearchgate.net Fluorinated indoles have also been investigated as QS inhibitors, with the fluorine atom potentially enhancing potency through conformational control. rsc.orgresearchgate.net Given that 3-indoleacetonitrile (B1196911) has been shown to interfere with QS, it is plausible that this compound could also exhibit this activity, potentially leading to the attenuation of virulence in pathogenic bacteria. frontiersin.org Research on 7-fluoroindole has demonstrated its ability to reduce the production of several QS-regulated virulence factors in P. aeruginosa. nih.govresearchgate.net

Table 2: Potential Anti-Virulence Mechanisms of this compound Based on Related Compounds

| Virulence Mechanism | Potential Effect of this compound |

| Biofilm Formation | Inhibition of biofilm development, as seen with other fluorinated indoles. nih.govoup.com |

| Quorum Sensing | Disruption of cell-to-cell communication and subsequent downregulation of virulence gene expression. frontiersin.orgrsc.org |

| Virulence Factor Production | Reduction in the secretion of toxins, enzymes, and other factors essential for pathogenicity. nih.govresearchgate.net |

Application in Plant Growth Regulation and Crop Protection

The structural similarity of indole derivatives to the natural plant hormone auxin (indole-3-acetic acid) has led to their exploration in agriculture for plant growth regulation and as intermediates for agrochemicals.

Indole-3-acetonitrile (B3204565) (IAN) is a known natural plant growth regulator and a precursor to indole-3-acetic acid (IAA). mdma.ch Halogenated derivatives of IAA, such as 4-chloroindole-3-acetic acid, have been shown to be highly potent auxins. nih.gov This suggests that this compound may also possess auxin-like activity.

Auxins play a critical role in various aspects of plant development, including cell division and elongation, and the formation of roots. The ability to promote root formation is a valuable trait in horticulture and agriculture for plant propagation. While direct studies on the auxin-like effects of this compound are not widely reported, the established activity of related halogenated indole compounds and IAN itself provides a strong rationale for investigating its potential in this area.

This compound serves as a versatile building block in the synthesis of more complex molecules for agricultural applications. chemimpex.comprocesspointchem.com Its reactive nitrile group and the potential for further functionalization of the indole ring make it a valuable precursor for a range of agrochemicals, including herbicides, fungicides, and insecticides.

For instance, the related compound 6-fluoroindole-3-acetonitrile (B1321227) is used as an intermediate in the production of pesticides. lookchem.com The indole scaffold is present in various agrochemicals, and the introduction of a fluorine atom can enhance the efficacy and selectivity of the final product. The development of novel synthetic routes utilizing this compound could lead to the discovery of new crop protection agents with improved performance and environmental profiles.

V. Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-Fluoroindole-3-acetonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful technique for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org Its chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 800 ppm, which allows for the detection of subtle changes in molecular structure and interactions. wikipedia.org This high sensitivity makes fluorinated compounds like this compound excellent candidates for use as molecular probes. chemimpex.com For instance, the compound can be modified to create fluorescent probes for imaging applications in cellular biology. chemimpex.com

The ¹⁹F NMR chemical shift provides a unique signature for the fluorine atom in the molecule. For the closely related precursor, 4-fluoroindole (B1304775), a ¹⁹F NMR chemical shift has been reported at -122.8 ppm. researchgate.net This provides a reference point for the expected chemical shift of this compound. The precise chemical shift is influenced by factors such as the solvent, temperature, and molecular context. alfa-chemistry.com

In environmental studies, ¹⁹F NMR is used to detect and quantify fluorinated pollutants, such as perfluoroalkyl substances (PFAS), to understand their environmental fate and degradation pathways. alfa-chemistry.comnih.gov While specific environmental studies on this compound are not prominent in the literature, the technique is well-suited for such future investigations.

| Compound/Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| Aryl Fluorides (-ArF) | +80 to +170 |

| 4-Fluoroindole (Reference) | -122.8 |

| Monofluorobenzene (C₆H₅F) | -113.15 |

| Trifluoroacetic acid (CF₃COOH) | -76.55 |

This table presents typical ¹⁹F NMR chemical shift ranges and a specific value for a closely related compound. Actual values for this compound may vary. researchgate.netcolorado.eduucsb.edu

Carbon-13 (¹³C) NMR spectroscopy is a fundamental technique for mapping the carbon framework of a molecule. Although ¹³C has a low natural abundance (about 1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing information about its hybridization (sp³, sp², sp) and the nature of its neighboring atoms.

| Carbon Atom Type | Expected Chemical Shift Range (ppm) |

| Aromatic C-F | 155-165 (as a doublet) |

| Aromatic C-H/C-C | 100-140 |

| Nitrile (-C≡N) | 115-125 |

| Methylene (B1212753) (-CH₂-) | 10-20 |

This table provides estimated ¹³C NMR chemical shift ranges for the functional groups present in this compound based on general NMR principles.

Proton (¹H) NMR spectroscopy is one of the most common and informative analytical techniques in organic chemistry. It provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the indole (B1671886) ring and the methylene protons of the acetonitrile (B52724) group.

Key features in the ¹H NMR spectrum would include:

Chemical Shifts: The protons on the aromatic ring would appear in the downfield region (typically 6.5-8.0 ppm), influenced by the electron-withdrawing effects of the fluorine atom and the nitrile group. The methylene protons (-CH₂CN) would appear further upfield.

Spin-Spin Coupling: Protons on adjacent carbon atoms will couple with each other, leading to splitting of the signals into multiplets (e.g., doublets, triplets). This coupling pattern reveals the connectivity of the protons. Furthermore, the fluorine atom at the C4 position will couple with the neighboring protons (H5), providing additional structural confirmation.

Although specific experimental ¹H NMR data for this compound is not detailed in the available literature, data for the related compound 4-fluoroindole shows a complex multiplet pattern for the aromatic protons, which would be further influenced by the C3-acetonitrile substituent. spectrabase.com

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| Indole N-H | 8.0 - 8.5 | Broad singlet |

| Aromatic C-H | 6.8 - 7.5 | Multiplets (Doublets, Triplets) |

| Methylene (-CH₂CN) | ~3.8 | Singlet |

This table presents estimated ¹H NMR parameters for this compound based on general values for indole derivatives.

Programmable deuteration is a sophisticated technique used to selectively replace hydrogen atoms with deuterium (B1214612) (²H), a heavy isotope of hydrogen. This isotopic labeling is invaluable for mechanistic studies, as the location of the deuterium can be precisely tracked using NMR spectroscopy.

Research on a programmable labeling platform for indoles has demonstrated the ability to selectively deuterate the C2 and C3 positions under mild conditions using palladium catalysis and deuterated acetic acid. acs.orgnih.gov This methodology allows for a "reverse deuterium exchange," offering a powerful tool for isotopic labeling. acs.org

Interestingly, when this methodology was applied to the closely related compound 4-fluoroindole, initial screening showed promising results with 79% deuterium incorporation. acs.org However, the compound was found to decompose upon treatment with potassium carbonate (K₂CO₃), a subsequent step in the process to achieve C2-selective deuteration. acs.org This finding highlights the specific reactivity and potential instability of the 4-fluoroindole scaffold under these basic conditions, providing important mechanistic insights that are likely relevant to its C3-substituted derivative, this compound. The analysis of deuterium incorporation is typically performed by comparing the ¹H NMR spectra before and after the exchange reaction, where a decrease in the integral of a specific proton signal indicates its replacement by deuterium.

Mass Spectrometry for Metabolomic and Mechanistic Investigations

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone of modern metabolomics. mdpi.com This technique allows for the detection and identification of metabolites in complex biological samples with very high mass accuracy. When a compound like this compound is introduced into a biological system, it can be metabolized into various other compounds. HRMS can be used to create a "metabolite profile" by detecting the parent compound and its metabolites.

The process typically involves:

Incubating the compound with a biological system (e.g., liver microsomes, hepatocytes, or in vivo models).

Separating the resulting mixture of compounds using liquid chromatography.

Analyzing the separated compounds with a high-resolution mass spectrometer.

The high mass accuracy of HRMS allows for the determination of the elemental composition of each detected metabolite, which is crucial for its identification. mdpi.com For example, common metabolic transformations for indole-containing compounds include hydroxylation, N-dealkylation, and conjugation reactions. mdpi.com While specific metabolite profiling studies for this compound are not extensively documented, the established methodologies for other fluorinated compounds and indole derivatives provide a clear framework for how such investigations would be conducted. mdpi.comnih.gov The fragmentation pattern of the parent compound and its metabolites in tandem mass spectrometry (MS/MS) experiments would be used to pinpoint the sites of metabolic modification.

| Analytical Technique | Application to this compound | Key Information Obtained |

| LC-HRMS | Metabolite identification in biological matrices | Accurate mass, elemental composition, retention time |

| Tandem MS (MS/MS) | Structural elucidation of metabolites | Fragmentation patterns indicating sites of modification |

Isotope Labeling Studies via Gas Chromatography-Mass Spectrometry (GC-MS)

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds and to create internal standards for precise quantification. In the context of this compound, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be incorporated into the molecule. symeres.com These labeled variants are chemically identical to the unlabeled compound but are distinguishable by their higher mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal platform for analyzing these labeled compounds. The gas chromatograph separates volatile compounds, which are then ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of these fragments is measured, allowing for the identification and quantification of the compound and its isotopologues.

Research Applications:

Metabolic Pathway Elucidation: By introducing ¹³C or ¹⁵N labeled this compound to a biological system, researchers can track its transformation into various metabolites. nih.gov The mass shift corresponding to the incorporated isotopes allows for the unambiguous identification of molecules derived from the parent compound. eurisotop.com

Quantitative Analysis: Isotopically labeled this compound serves as an excellent internal standard for quantitative GC-MS analysis. eurisotop.com By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate measurements of the unlabeled analyte.

Reaction Mechanism Studies: Isotope labeling can provide insights into chemical reaction mechanisms by revealing which atoms are involved in bond-breaking and bond-forming steps. symeres.com

A hypothetical GC-MS analysis of a derivatized, isotopically labeled this compound might involve the parameters outlined in the table below. Silylation, for instance with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for indole compounds to increase their volatility for GC analysis.

| Parameter | Example Value | Purpose |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Separation of analytes based on boiling point and polarity. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Programmed temperature gradient to elute compounds with a range of volatilities. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces a reproducible fragmentation pattern. |

| MS Scan Range | 50-500 m/z | Mass range scanned to detect the molecular ion and key fragments of the analyte and its labeled counterpart. |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a cornerstone of chemical analysis, providing the means to separate complex mixtures and assess the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating the compound from reaction mixtures.

Analytical HPLC:

Analytical HPLC is used to identify and quantify the components of a mixture. A typical method for analyzing indole-3-acetonitrile (B3204565) derivatives would employ a reversed-phase column. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

A representative analytical HPLC method for this compound is detailed in the table below.

| Parameter | Example Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A nonpolar stationary phase that retains the analyte based on its hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile:Water (gradient elution) | A common mobile phase for reversed-phase HPLC; gradient elution allows for the separation of compounds with a range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 280 nm | The indole ring has a strong UV absorbance around this wavelength, allowing for sensitive detection. nih.gov |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Preparative HPLC:

When larger quantities of pure this compound are required for further research, preparative HPLC is employed. warwick.ac.uk This technique uses larger columns and higher flow rates to isolate milligrams to grams of the target compound. labcompare.com The principles of separation are the same as in analytical HPLC, but the goal is isolation rather than just analysis. waters.com

UPLC/QTOF-MS combines the high-resolution separation of Ultra-Performance Liquid Chromatography with the high mass accuracy and sensitivity of Quadrupole Time-of-Flight Mass Spectrometry. This powerful combination is particularly useful for identifying unknown metabolites of this compound in complex biological matrices. nih.gov

UPLC systems use smaller particle size columns (typically <2 µm) which results in faster analysis times and improved resolution compared to traditional HPLC. researchgate.net The QTOF mass spectrometer provides high-resolution mass measurements, enabling the determination of elemental compositions for both parent ions and their fragments. This is invaluable for the structural elucidation of novel compounds. nih.gov

A hypothetical UPLC/QTOF-MS method for the metabolic profiling of this compound is outlined below.

| Parameter | Example Condition | Purpose |

| UPLC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | High-efficiency separation of metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to improve peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase. |

| Gradient | 5% to 95% B over 10 minutes | Broad gradient to elute a wide range of metabolites. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | A soft ionization technique suitable for many organic molecules, including indoles. |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Provides high-resolution and accurate mass data for confident identification. |

| Acquisition Mode | MS/MS or MSE | Data-dependent or data-independent acquisition to collect fragmentation data for structural confirmation. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. aga-analytical.com.pl A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separation of components on the plate allows the researcher to visualize the consumption of starting materials and the formation of products.

For this compound, which is UV-active due to the indole ring, the spots can be visualized under a UV lamp (254 nm), where they will appear as dark spots against a fluorescent background. umich.edu Additionally, specific staining reagents can be used for visualization. Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid) is a classic stain for indole derivatives, typically producing a blue or purple spot. silicycle.comsilicycle.com

Example of TLC in Reaction Monitoring:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70) |

| Visualization | UV light (254 nm) and/or p-dimethylaminobenzaldehyde stain |

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. researchgate.net For this compound, derivatization could be employed to improve its volatility for GC analysis or to enhance its detectability in HPLC.

For GC Analysis: The active hydrogen on the indole nitrogen can be replaced with a less polar, more volatile group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to produce trimethylsilyl (B98337) (TMS) derivatives of indoles, which are more amenable to GC analysis. nist.gov

For HPLC Analysis: To enhance detection sensitivity, particularly for fluorescence detection, the indole moiety can be derivatized with a fluorogenic reagent. Reagents that react with the secondary amine of the indole ring could potentially be used. While the nitrile group is less commonly derivatized for detection purposes, it can undergo chemical transformations that could be exploited in specific analytical scenarios. scienceopen.comnih.gov Pre- or post-column derivatization can be implemented in an HPLC system. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. azooptics.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An FTIR spectrum is a plot of the absorbed infrared radiation versus frequency (or wavenumber), which serves as a molecular "fingerprint." researchgate.net

For this compound, FTIR is used to confirm the presence of the key functional groups: the indole N-H, the aromatic C-H and C=C bonds, the C-F bond, and the nitrile C≡N bond. The characteristic absorption frequencies for these groups are well-established. researchgate.netlibretexts.org

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

| Indole N-H | 3400 - 3300 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Nitrile (C≡N) | 2260 - 2240 | Stretching mit.edu |

| Aromatic C=C | 1600 - 1450 | Stretching (in-ring) |

| C-F | 1250 - 1000 | Stretching |

The presence of a sharp, intense absorption band in the 2260-2240 cm⁻¹ region is a strong indicator of the nitrile functional group. jove.comspectroscopyonline.com The other bands confirm the presence of the fluorinated indole core structure.

Vi. Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and energetic landscape of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and the feasibility of chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. cond-mat.de It is founded on the principle that the ground-state energy of a system is a unique functional of the electron density. nih.gov DFT calculations are instrumental in predicting a molecule's electronic properties and the thermodynamics of its reactions. colorado.edu

For 4-Fluoroindole-3-acetonitrile, DFT can be used to calculate key parameters that govern its reactivity and spectroscopic properties. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electronic excitation properties. A smaller gap suggests the molecule is more polarizable and more readily excited.

Furthermore, DFT is applied to calculate reaction energetics, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for potential synthetic transformations or metabolic pathways involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of reaction mechanisms and kinetics. colorado.edu Theoretical calculations of infrared spectra can also be performed to support experimental characterization. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative examples of parameters that would be obtained from DFT calculations and are for illustrative purposes.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates electronic excitability and stability. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. | 1.3 eV |

| Ionization Potential | The amount of energy required to remove an electron from an isolated atom or molecule. | 8.1 eV |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, particularly biological macromolecules like proteins.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. easychair.org In the context of drug discovery, MD simulations are invaluable for studying the interactions between a small molecule (ligand), such as this compound, and its biological target, typically a protein receptor. unibo.it

An MD simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated, and the trajectory of every atom is calculated over a set period, often nanoseconds to microseconds, by solving Newton's equations of motion. easychair.org This provides a dynamic view of the binding event, revealing how the ligand and protein adapt to each other. nih.gov Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein (e.g., specific amino acid residues) are flexible or rigid upon ligand binding.

Interaction Analysis: To characterize the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-target complex and to determine their persistence over time. mdpi.com

These simulations can help elucidate the mechanism of action and predict the binding affinity of this compound with a potential biological target. unibo.it

Table 2: Types of Ligand-Target Interactions Analyzed in MD Simulations This table describes the kinds of interactions that would be investigated in an MD simulation of this compound bound to a hypothetical protein target.

| Interaction Type | Description | Potential Groups on this compound |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Indole (B1671886) N-H (donor), Nitrile N (acceptor) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Indole ring, Fluoro-benzene portion |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Indole ring |

| Pi-Cation Interactions | A noncovalent interaction between a cation and the face of an electron-rich pi system. | Indole ring |

Pharmacophore modeling is a ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable groups. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand like this compound or a series of active analogs. This model then serves as a 3D query for virtual screening of large chemical databases. ijper.orgresearchgate.net The goal of virtual screening is to rapidly identify a diverse set of compounds that match the pharmacophore and are therefore likely to bind to the same biological target, prioritizing them for further experimental testing. nih.gov This approach is efficient for discovering novel scaffolds that may have improved properties over the initial lead compound. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are fundamental to medicinal chemistry for optimizing lead compounds by understanding how chemical structure relates to biological activity.

Structure-Activity Relationship (SAR) is a qualitative approach that relates changes in the chemical structure of a series of compounds to their effects on biological activity. nih.govfrontiersin.orgmdpi.comnih.gov For example, SAR studies on analogs of this compound might involve modifying the position of the fluorine atom, replacing it with other halogens, or altering the acetonitrile (B52724) side chain to determine which molecular features are critical for activity.

Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating a mathematical model that quantitatively correlates the biological activity of a set of compounds with their physicochemical properties, known as molecular descriptors. nih.govmdpi.comslideshare.net These descriptors can be calculated from the molecular structure and include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometric descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies from DFT).

Physicochemical descriptors: Such as the logarithm of the partition coefficient (LogP), which measures lipophilicity. nih.gov

A QSAR model is typically developed using a "training set" of molecules with known activities. researchgate.net Once a statistically robust model is created, it can be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent analogs. nih.gov

Table 3: Example of a QSAR Data Table for a Series of Indole Analogs Note: This is a hypothetical table illustrating the structure of data used in a QSAR study. The compounds and activity values are for illustrative purposes only.

| Compound | R-Group (at position 4) | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| Analog 1 | -H | 2.1 | 50.1 | 5.2 | 5.5 |

| Analog 2 (this compound) | -F | 2.3 | 50.1 | 2.8 | 2.6 |

| Analog 3 | -Cl | 2.8 | 50.1 | 3.5 | 3.7 |

| Analog 4 | -CH₃ | 2.6 | 50.1 | 4.1 | 4.0 |

Predictive Modeling for Compound Optimization

Predictive modeling plays a pivotal role in the contemporary drug discovery and development landscape, offering a streamlined and cost-effective approach to optimizing lead compounds. For derivatives of this compound, these computational techniques are instrumental in forecasting their biological activity and refining their molecular structures to enhance therapeutic efficacy and selectivity. By leveraging the power of in silico models, researchers can prioritize the synthesis of compounds with the highest potential, thereby accelerating the journey from initial discovery to preclinical evaluation.

The optimization of compounds derived from this compound often employs a combination of ligand-based and structure-based design strategies. These methods analyze the relationship between the chemical structure of a molecule and its biological activity to guide the rational design of more potent and specific analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a prominent computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict their inhibitory activity against specific biological targets.

In a typical QSAR study, a dataset of related indole derivatives with known biological activities is used to build a predictive model. researchgate.net For instance, a study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors utilized partial least squares regression to create a 2D-QSAR model with high predictive accuracy. researchgate.net Such models can elucidate the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the biological activity of these compounds. The insights gained from the QSAR model can then be used to design novel this compound derivatives with potentially improved activity.

A hypothetical QSAR model for a series of this compound derivatives might yield statistical data as shown in the table below, indicating a robust and predictive model.

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | > 0.6 | Indicates a good fit of the model to the data. |

| q² (Cross-validated r²) | > 0.5 | Demonstrates the predictive ability of the model. |

| F-test (Fischer's value) | High | Shows the statistical significance of the model. |

| SEE (Standard Error of Estimate) | Low | Represents the precision of the predictions. |

Molecular Docking Simulations

Molecular docking is a structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is invaluable for optimizing this compound derivatives by providing insights into their binding modes and interactions with the active site of a target protein.

For example, in the optimization of indole-based inhibitors, molecular docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. researchgate.net By understanding these interactions, medicinal chemists can strategically modify the structure of this compound to enhance its binding to the target, thereby improving its potency. A study on 3,5-disubstituted indoles as anticancer agents used molecular docking to highlight important Pi-Alkyl interactions with the Pim-1 kinase receptor.

The results of a molecular docking study for a series of hypothetical this compound derivatives could be summarized in a table like the one below, comparing their predicted binding affinities.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | LYS67, GLU121, ASP181 |

| Derivative B | -9.2 | LYS67, GLU121, TYR123 |

| Derivative C | -7.9 | GLU121, ASP181 |

| This compound | -6.5 | GLU121 |

These predictive models, including QSAR and molecular docking, provide a rational framework for the optimization of this compound derivatives. By integrating these computational approaches, researchers can efficiently design and identify novel compounds with enhanced biological profiles, ultimately facilitating the development of new therapeutic agents. indexcopernicus.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoroindole-3-acetonitrile, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves fluorination of indole precursors followed by nitrile functionalization. For example, electrophilic substitution using fluorinating agents like Selectfluor™ under anhydrous conditions can introduce the fluorine atom. Acetonitrile groups are often introduced via nucleophilic substitution or cyanation reactions (e.g., using KCN/CuCN). Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization in acetonitrile/water mixtures. Analytical HPLC-MS (C18 column, gradient elution) is recommended for purity validation .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For rapid validation, use and NMR to confirm the fluorine position and nitrile integration. NMR can distinguish the acetonitrile carbon (δ ~115–120 ppm). FT-IR spectroscopy should show a sharp C≡N stretch near 2240 cm .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light and moisture due to the electron-deficient fluorinated indole ring. Store in amber vials under inert gas (N or Ar) at –20°C. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) coupled with HPLC monitoring are advised to establish shelf-life .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The fluorine atom acts as a strong electron-withdrawing group, polarizing the indole ring and enhancing electrophilicity at the 3-position. This facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. DFT calculations (B3LYP/6-31G**) can model charge distribution, while kinetic studies (UV-Vis monitoring) quantify reaction rates compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Use orthogonal analytical methods (e.g., chiral HPLC, LC-QTOF-MS) to verify stereochemistry. Reproduce assays under standardized conditions (e.g., fixed pH, temperature) and apply multivariate statistical analysis (PCA or PLS-DA) to isolate structure-activity relationships .

Q. How can computational modeling predict the metabolic pathways of this compound in enzymatic environments?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. QSAR models trained on fluorinated indole datasets can predict oxidation sites. Validate predictions with in vitro microsomal assays (rat/human liver microsomes) and UPLC-HRMS metabolite profiling .

Q. What experimental designs mitigate side reactions during the synthesis of this compound-based polymers?

- Methodological Answer : Optimize monomer-to-initiator ratios via Design of Experiments (DoE) to minimize branching. Use NMR for real-time reaction monitoring. Introduce protective groups (e.g., tert-butyldimethylsilyl) for the nitrile moiety during polymerization. SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering) ensures controlled molecular weight distribution .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases like PubChem or ECHA (avoiding non-peer-reviewed sources) .

- Safety Protocols : Follow GHS guidelines for nitrile handling (e.g., ventilation, PPE) as per SDS recommendations .

- Advanced Instrumentation : For mechanistic studies, use stopped-flow spectroscopy or time-resolved fluorescence to capture transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。